3-(2,4-dimethoxyphenyl)-8-(4-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-(2,4-dimethoxyphenyl)-8-(4-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethoxyphenyl)-8-(4-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dimethoxybenzaldehyde with 4-nitrobenzylamine to form an intermediate Schiff base, which is then cyclized with thiourea under acidic conditions to yield the desired thiadiazine ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dimethoxyphenyl)-8-(4-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield quinones or other oxidized derivatives, while reduction can produce amines or other reduced forms .
Scientific Research Applications
3-(2,4-dimethoxyphenyl)-8-(4-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its aromatic and heterocyclic components may be useful in the design of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethoxyphenyl)-8-(4-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-dimethoxyphenyl)-8-(4-aminophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- 3-(2,4-dimethoxyphenyl)-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
Uniqueness
The presence of both 2,4-dimethoxyphenyl and 4-nitrophenyl groups in 3-(2,4-dimethoxyphenyl)-8-(4-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile imparts unique electronic and steric properties that differentiate it from similar compounds. These properties can influence its reactivity, binding affinity, and overall biological activity .
Properties
Molecular Formula |
C22H20N4O5S |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
3-(2,4-dimethoxyphenyl)-8-(4-nitrophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C22H20N4O5S/c1-30-16-7-8-19(20(9-16)31-2)24-12-25-21(27)10-17(18(11-23)22(25)32-13-24)14-3-5-15(6-4-14)26(28)29/h3-9,17H,10,12-13H2,1-2H3 |
InChI Key |
VVANGGZTWJXFIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=C(C=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
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